REACTION_CXSMILES
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C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1[CH:15]=[N:16][C:17]2[CH2:18][CH2:19][CH2:20][CH2:21][C:22]=2[C:23]=1[CH3:24].C[Si]([N:29]=[C:30]=[S:31])(C)C>C1C=CC=CC=1>[CH3:13][C:14]1[CH:15]=[N:16][C:17]2[CH:18]([C:30](=[S:31])[NH2:29])[CH2:19][CH2:20][CH2:21][C:22]=2[C:23]=1[CH3:24]
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Name
|
|
Quantity
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4.9 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
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Quantity
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25 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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5.65 g
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Type
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reactant
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Smiles
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CC=1C=NC=2CCCCC2C1C
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Name
|
|
Quantity
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4.9 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)N=C=S
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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CC=1C=NC=2C(CCCC2C1C)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 5% | |
YIELD: CALCULATEDPERCENTYIELD | 5.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |